Unii-3NC9ase900

Description

UNII-3NC9ASE900 is a fluorinated quinoline derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Its structural features include a fluorine substituent at the 8-position of the quinoline core, contributing to its physicochemical and pharmacological properties. Key characteristics include:

- Boiling Point: Not explicitly reported, but its low molecular weight suggests moderate volatility.

- Hydrogen Bond Acceptors/Donors: 2 H-bond acceptors and 1 H-bond donor, influencing solubility and membrane permeability .

The compound is synthesized via oxidation of 8-fluoroquinolin-4-ol using triflic anhydride (Tf₂O) in dichloromethane at 0–20°C, yielding high-purity product under controlled conditions .

Properties

CAS No. |

1162658-64-1 |

|---|---|

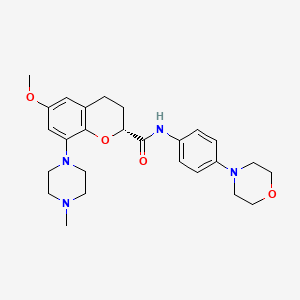

Molecular Formula |

C26H34N4O4 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-3,4-dihydro-2H-chromene-2-carboxamide |

InChI |

InChI=1S/C26H34N4O4/c1-28-9-11-30(12-10-28)23-18-22(32-2)17-19-3-8-24(34-25(19)23)26(31)27-20-4-6-21(7-5-20)29-13-15-33-16-14-29/h4-7,17-18,24H,3,8-16H2,1-2H3,(H,27,31)/t24-/m1/s1 |

InChI Key |

SKOWCFJEXPLGNE-XMMPIXPASA-N |

SMILES |

CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |

Isomeric SMILES |

CN1CCN(CC1)C2=CC(=CC3=C2O[C@H](CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |

Synonyms |

(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)chromane-2-carboxamide AZD3783 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-3NC9ASE900 belongs to the quinoline family, sharing structural motifs with derivatives like CAS 899809-61-1 (C₁₇H₁₅NO₂) and other fluorinated analogs. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Table 2: Pharmacological and Toxicological Profiles

| Parameter | This compound | CAS 899809-61-1 |

|---|---|---|

| GI Absorption | Moderate | High |

| P-gp Substrate | No | Yes |

| CYP Inhibition | CYP3A4, CYP2D6 | CYP1A2 |

| Toxicity | Limited data | Oral toxicity (H302) |

Key Research Findings

a) Structural Determinants of Activity

- Fluorine Substitution: The 8-fluoro group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated quinolines, improving BBB penetration .

- Molecular Size: CAS 899809-61-1 (C₁₇H₁₅NO₂) has a larger aromatic system, contributing to higher GI absorption but reduced solubility (0.019 mg/mL in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.